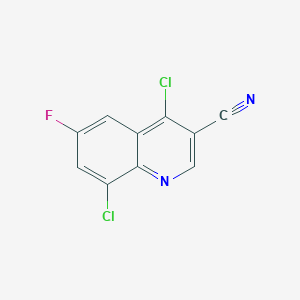

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Description

BenchChem offers high-quality 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,8-dichloro-6-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUAFLBTRKHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Derivatization of a Privileged Scaffold: A Guide to the Structure-Activity Relationship of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The biological profile of a quinoline-based compound is intricately governed by the nature and substitution pattern of various functional groups appended to the core ring system, a principle that forms the basis of structure-activity relationship (SAR) studies.[6][7] This guide focuses on a specific, highly functionalized quinoline derivative, 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, as a promising starting point for the development of novel therapeutic agents. The strategic placement of chloro, fluoro, and cyano groups on the quinoline nucleus presents a unique opportunity for systematic chemical modification and exploration of its therapeutic potential.

Physicochemical Properties and Rationale for SAR Exploration

The subject of our investigation, 4,8-dichloro-6-fluoroquinoline-3-carbonitrile, possesses a unique combination of substituents that suggest a high potential for biological activity. The presence of a fluorine atom at the 6-position is a well-established strategy in the design of fluoroquinolone antibiotics, often leading to enhanced antibacterial potency.[8][9] The chloro groups at positions 4 and 8 are reactive handles that can be readily displaced by various nucleophiles, providing a straightforward avenue for the introduction of diverse chemical functionalities.[10] The electron-withdrawing nature of the cyano group at the 3-position can influence the overall electronic properties of the molecule and may participate in key interactions with biological targets.

This guide will outline a systematic approach to unravel the SAR of this compelling scaffold. Our exploration will be guided by the following key questions:

-

Which of the chloro groups (C4 or C8) is more susceptible to nucleophilic substitution, and how does this impact biological activity?

-

What is the optimal substituent at the C4 and C8 positions for a desired therapeutic effect (e.g., anticancer, antibacterial)?

-

How do modifications of the C3-carbonitrile group affect the compound's potency and selectivity?

-

Can the introduction of substituents on the benzene ring further modulate the biological activity?

To answer these questions, we will propose a series of targeted chemical modifications and detail the experimental protocols for their synthesis and subsequent biological evaluation.

A Proposed Structure-Activity Relationship (SAR) Campaign

The following sections outline a hypothetical, yet scientifically grounded, SAR campaign for 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. This campaign is designed to be a self-validating system, where each round of synthesis and testing provides critical data to inform the next steps in the drug discovery process.

Visualizing the SAR Strategy

The overall strategy for our SAR exploration is depicted in the following workflow diagram:

Caption: A workflow diagram illustrating the proposed SAR exploration of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile.

Phase 1: Selective Modification of the C4 and C8 Positions

The initial phase of our SAR study will focus on the selective displacement of the chloro groups at the C4 and C8 positions. Due to the electronic effects of the quinoline nitrogen, the C4 position is generally more activated towards nucleophilic aromatic substitution than the C8 position. This differential reactivity can be exploited to achieve selective functionalization.

Experimental Protocol: Nucleophilic Aromatic Substitution at C4

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,8-dichloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq), for example, a primary or secondary amine, an alcohol, or a thiol.

-

Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq) to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Proposed C4-Substituents for Initial Screening:

| Substituent Class | Examples | Rationale |

| Aliphatic Amines | Piperazine, Morpholine, N-methylpiperazine | Introduce basic centers, improve solubility, and mimic substituents found in known bioactive quinolines. |

| Aromatic Amines | Aniline, 4-fluoroaniline, 3-aminopyridine | Explore the impact of aromatic interactions and hydrogen bonding potential. |

| Alcohols/Phenols | Methanol, Phenol, 4-hydroxyphenol | Introduce hydrogen bond donors and acceptors. |

| Thiols | Ethanethiol, Thiophenol | Investigate the effect of sulfur-containing moieties. |

Experimental Protocol: Nucleophilic Aromatic Substitution at C8

Achieving selective substitution at the C8 position in the presence of a more reactive C4-chloro group often requires a two-step approach: first, substitution at C4, followed by a more forcing reaction condition to substitute at C8. Alternatively, a palladium-catalyzed cross-coupling reaction could be employed for more controlled C8 functionalization.

-

Reaction Setup: Starting with the C4-substituted quinoline-3-carbonitrile derivative (1.0 eq), dissolve it in a suitable high-boiling point solvent like 1,4-dioxane or toluene.

-

Addition of Nucleophile and Catalyst: Add the desired nucleophile (1.5-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 100 °C to 150 °C. Microwave irradiation can also be employed to accelerate the reaction.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the C4 substitution.

Phase 2: Modification of the C3-Carbonitrile Group

The C3-carbonitrile group offers another point for diversification. It can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Experimental Protocol: Hydrolysis of the Nitrile to a Carboxamide

-

Reaction Setup: Dissolve the quinoline-3-carbonitrile derivative (1.0 eq) in a mixture of a suitable solvent (e.g., t-butanol) and concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 50-70 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous NaOH). The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification.

Caption: A schematic representation of the hydrolysis of the C3-carbonitrile to a carboxamide.

Phase 3: Biological Evaluation

The newly synthesized analogs will be subjected to a panel of biological assays to determine their activity profile. The choice of assays will be guided by the known biological activities of quinoline derivatives.

Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Lead Optimization

The data generated from the biological assays will be compiled and analyzed to establish clear SAR trends.

Hypothetical SAR Data Table:

| Compound | C4-Substituent | C8-Substituent | C3-Group | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |

| Parent | -Cl | -Cl | -CN | >50 | >64 |

| 1a | -NH(CH₂)₂OH | -Cl | -CN | 15.2 | 32 |

| 1b | -Piperazinyl | -Cl | -CN | 8.5 | 16 |

| 1c | -Morpholinyl | -Cl | -CN | 12.1 | 32 |

| 2a | -NH(CH₂)₂OH | -OCH₃ | -CN | 25.8 | 64 |

| 3a | -NH(CH₂)₂OH | -Cl | -CONH₂ | 5.6 | 8 |

This data will guide the next round of synthesis. For instance, if piperazine at C4 shows promising activity, further modifications on the piperazine ring can be explored. If converting the nitrile to a carboxamide enhances potency, this modification will be applied to other promising analogs. This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.

Conclusion

The 4,8-dichloro-6-fluoroquinoline-3-carbonitrile scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its strategic substitution pattern provides multiple avenues for chemical modification, allowing for a systematic exploration of its structure-activity relationship. The detailed protocols and logical framework presented in this guide offer a comprehensive roadmap for researchers and drug development professionals to unlock the full therapeutic potential of this privileged heterocyclic system. Through a dedicated and iterative SAR campaign, it is anticipated that novel lead compounds with superior potency, selectivity, and pharmacokinetic properties can be identified.

References

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.[6]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.[7]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure.

-

"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives" - Semantic Scholar.[3]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed.[1]

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate.[11]

-

Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed.[12]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.[2]

-

An Extensive Review on Biological Interest of Quinoline and Its Analogues.[4]

- CAS 1247810-29-2 | 4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile - Synblock.

-

Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - Chemistry.[8]

-

Comprehensive review on current developments of quinoline-based anticancer agents.[5]

-

Synthesis of Fluoroquinolone Antibiotics.[13]

- 4-Chloro-6-fluoro-quinoline-3-carbonitrile, CAS 886362-73-8 | SCBT.

- 4,8-dichloro-6-methylquinoline-3-carbonitrile (C11H6Cl2N2) - PubChemLite.

- 1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile Properties - EPA.

-

Synthesis and Structure-Activity Relationship of l-Aryl-6,8-difluoroquinolone Antibacterial Agents - MSU Chemistry.[14]

-

4,8-Dichloro-6-nitro-quinoline-3-carbonitrile - Fluorochem.[10]

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI.[15]

-

Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed.[16]

-

Structure-activity relationships of the fluoroquinolones - PMC - NIH.[17]

-

Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel - Fordham Research Commons.[18]

- Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B).

- Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem.

-

Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed.[9]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijshr.com [ijshr.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 14. chemistry.msu.edu [chemistry.msu.edu]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.library.fordham.edu [research.library.fordham.edu]

Methodological & Application

Scalable synthesis protocols for 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

An In-depth Guide to the Scalable Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scalable, and robust synthetic protocol for the preparation of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Quinoline scaffolds are central to a multitude of pharmacologically active agents, and the strategic incorporation of halogen substituents can significantly modulate their biological activity, metabolic stability, and pharmacokinetic profiles.[1] This document outlines a multi-step synthesis commencing from a readily accessible substituted aniline, proceeding through a rationally designed sequence of cyclization, chlorination/formylation, and cyanation reactions. Each step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters essential for scalability and reproducibility. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of Halogenated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[2] The introduction of fluorine and chlorine atoms into the quinoline nucleus is a well-established strategy to enhance the pharmacological potency and pharmacokinetic properties of these molecules. Specifically, the 6-fluoro substitution is a hallmark of many potent fluoroquinolone antibiotics, where it is known to inhibit bacterial DNA gyrase and topoisomerase IV.[3] The additional chlorine substituents at the 4 and 8 positions, along with the carbonitrile group at the 3-position, provide valuable handles for further chemical elaboration, making 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile a highly sought-after building block for the synthesis of novel drug candidates.

This guide details a robust and scalable synthetic route, designed to be accessible to researchers with a strong background in organic synthesis. The chosen pathway prioritizes commercially available or readily synthesizable starting materials and employs well-characterized, high-yielding chemical transformations.

Overall Synthetic Strategy

The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is approached via a three-stage process, as depicted in the workflow diagram below. This strategy ensures a convergent and efficient assembly of the target molecule.

Figure 1: Proposed workflow for the synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile.

Experimental Protocols & Mechanistic Discussion

Stage 1: Gould-Jacobs Quinoline Synthesis

The initial stage involves the construction of the quinoline core via the Gould-Jacobs reaction. This classic method reliably produces 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (EMME).[4] The reaction proceeds through an initial condensation to form an anilinomethylene malonate intermediate, which then undergoes a high-temperature thermal cyclization.[5][6]

Protocol 1: Synthesis of Ethyl 8-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, combine 2,4-dichloro-6-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Initial Condensation: Heat the mixture to 120-130 °C with vigorous stirring for 2 hours. The reaction is typically performed neat. During this time, ethanol is evolved.

-

Cyclization: Add a high-boiling point solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 240-250 °C and maintain for 30-60 minutes. The cyclization is generally accompanied by a color change.

-

Work-up and Isolation: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. The crude solid is collected by vacuum filtration and washed with hexane to remove the high-boiling solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, to yield the desired ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Table 1: Reaction Parameters for Gould-Jacobs Synthesis

| Parameter | Value | Notes |

| Starting Material | 2,4-Dichloro-6-fluoroaniline | --- |

| Reagent | Diethyl Ethoxymethylenemalonate (EMME) | 1.1 equivalents |

| Condensation Temp. | 120-130 °C | Neat reaction |

| Cyclization Temp. | 240-250 °C | In diphenyl ether |

| Typical Yield | 75-85% | Based on analogous reactions |

Stage 2: Vilsmeier-Haack Chlorination and Formylation

The Vilsmeier-Haack reaction is a highly efficient method for the simultaneous chlorination of the 4-hydroxyl group and formylation at the 3-position of the quinoline ring.[7] The reaction employs the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9] This transformation is a cornerstone in the synthesis of functionalized quinolines.[1][10][11]

Protocol 2: Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbaldehyde

-

Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Quinoline Precursor: Add the ethyl 8-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate from Stage 1 (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude 4,8-dichloro-6-fluoroquinoline-3-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Figure 2: Simplified Vilsmeier-Haack Reaction Pathway.

Stage 3: Conversion of Aldehyde to Nitrile

The final step is the conversion of the 3-formyl group to the desired 3-carbonitrile. A highly effective and scalable one-pot method involves the use of iodine in aqueous ammonia. This transformation proceeds via an imine intermediate which is then oxidized to the nitrile.

Protocol 3: Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the 4,8-dichloro-6-fluoroquinoline-3-carbaldehyde from Stage 2 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Ammonia Addition: Add aqueous ammonia (30% solution) to the reaction mixture.

-

Oxidation: Add iodine (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically rapid, and the disappearance of the dark iodine color can indicate the reaction's progress.

-

Work-up and Isolation: Once the reaction is complete (monitored by TLC), quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4,8-dichloro-6-fluoroquinoline-3-carbonitrile can be purified by recrystallization or column chromatography to yield the final product.

Table 2: Summary of Scalable Synthesis Protocol

| Stage | Key Transformation | Reagents & Conditions | Typical Yield |

| 1 | Gould-Jacobs Cyclization | 2,4-dichloro-6-fluoroaniline, EMME, Diphenyl ether, 250 °C | 75-85% |

| 2 | Vilsmeier-Haack Reaction | POCl₃, DMF, 80-90 °C | 80-90% |

| 3 | Aldehyde to Nitrile | Iodine, Aqueous Ammonia, THF, RT | >90% |

Safety and Handling Precautions

-

2,4-dichloro-6-fluoroaniline: This compound is expected to be toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator. Handle only in a fume hood with appropriate PPE.

-

Vilsmeier Reagent: Thermally unstable and can undergo exothermic decomposition.[9] It is crucial to control the temperature during its preparation and use.

-

Iodine: Can cause skin and respiratory irritation. Handle with care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient pathway to the valuable intermediate, 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile. By employing well-established and robust chemical transformations such as the Gould-Jacobs reaction and the Vilsmeier-Haack reaction, this protocol offers high yields and a clear route to the target molecule. The final conversion of the aldehyde to the nitrile is achieved under mild conditions, further enhancing the scalability of the overall process. This guide serves as a valuable resource for researchers in the field of medicinal and process chemistry, enabling the synthesis of this and other related quinoline derivatives for further investigation.

References

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone et des cétones en général. Bulletin de la Société Chimique de Paris, 49, 89-92.

- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.

- O'Neill, P. M., et al. (2025).

- Michael, J. P. (2005). Quinoline, quinazoline and acridone alkaloids.

- Kumar, R. N., Suresh, T., & Mohan, P. S. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 42(8), 1095-1102.

- Kumar, R. N., Suresh, T., & Mohan, P. S. (2003). Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies. Acta Pharmaceutica, 53(1), 1-13.

-

Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

- Van der Eycken, J., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(1), 53-59.

- Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3,6-dichloro-2,4-difluoroaniline. Technical Support Document.

- ChemRxiv. (2022). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. Preprint.

- Rogoza, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234.

- ResearchGate. (2025). Vilsmeier—Haack Reaction on Quinaldines. Request PDF.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dibromo-6-fluoroaniline. SDS.

- PubMed. (2021). Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. Archiv der Pharmazie, 354(7), e2000331.

- Thermo Fisher Scientific. (2011). SAFETY DATA SHEET: 4-Chloro-2-fluoroaniline. SDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2,4-Dichloro-6-fluoroaniline. SDS.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

- TSI Journals. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Organic Chemistry: An Indian Journal, 17(6), 1-5.

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(4), 521-527.

- Upadhyay, S., Chandra, A., & Singh, R. M. (2008). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 47B(11), 1735-1738.

- Fisher Scientific. (2025).

- Elsevier. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Arabian Journal of Chemistry, 11(8), 1279-1306.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Technical Support Document.

- Eurasian Chemical Communications. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. 1(4), 31-36.

- University of Minnesota.

- Royal Society of Chemistry. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 15(1), 123-145.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2-Bromo-4-chloro-6-fluoroaniline. SDS.

- ResearchGate. (2025).

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.

-

OrganicChemGuide. 21.03 Sandmeyer Reaction. Available at: [Link]

- Scientific Research Publishing. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 4, 1-8.

- Google Patents. (2016). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.

- BenchChem. (2025). Instability of Vilsmeier reagent and how to manage it. Technical Support Document.

- Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ablelab.eu [ablelab.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google Patents [patents.google.com]

Strategic One-Pot Synthesis of Polysubstituted Quinoline-3-Carbonitriles

Executive Summary & Scientific Rationale

Quinoline-3-carbonitriles are privileged scaffolds in drug discovery, serving as core pharmacophores for tyrosine kinase inhibitors, antimalarial agents, and anticancer therapeutics. Traditional synthesis often involves multi-step procedures (e.g., Skraup, Doebner-Miller) utilizing harsh acids and high temperatures, which suffer from poor regioselectivity and low atom economy.

This guide details three validated one-pot multicomponent reaction (MCR) protocols for synthesizing polysubstituted quinoline-3-carbonitriles. These methods prioritize atom economy , operational simplicity , and green chemistry principles .

The Mechanistic Logic: Convergent Synthesis

The core strategy relies on the in situ generation of reactive intermediates. By orchestrating the reactivity of aldehydes, active methylenes (malononitrile), and nucleophiles (anilines/ketones), we drive the reaction through a cascade of Knoevenagel condensation , Michael addition , and intramolecular cyclization .

Mechanistic Pathways & Visualization

The following diagram illustrates the mechanistic divergence between the synthesis of Polyhydroquinolines (via 4-component MCR) and Fully Aromatic Quinolines (via modified Friedlander synthesis).

Caption: Divergent mechanistic pathways for partially saturated vs. fully aromatic quinoline-3-carbonitrile synthesis.

Experimental Protocols

Protocol A: Green Synthesis of Polyhydroquinoline-3-carbonitriles

Target: 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile Method: 4-Component MCR (Aldehyde + Dimedone + Malononitrile + NH₄OAc) Green Metric: High (Water/Ethanol solvent, Catalyst Recyclability)

Materials

-

Reagents: Aromatic Aldehyde (1.0 mmol), Dimedone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).

-

Catalyst: L-Proline (10 mol%) OR ZnO Nanoparticles (10 mol%).

-

Solvent: Water:Ethanol (1:1 v/v) or Solvent-free.

Step-by-Step Procedure

-

Preparation: In a 25 mL round-bottom flask, combine the aldehyde, dimedone, malononitrile, and ammonium acetate.

-

Catalysis: Add 10 mol% of the chosen catalyst (e.g., 11.5 mg L-Proline).

-

Reaction:

-

Solvent Method: Add 5 mL of H₂O:EtOH (1:1) and reflux at 80°C for 30–60 minutes.

-

Solvent-Free Method: Grind the mixture in a mortar for 5 mins, then heat at 80°C in an oil bath for 15–30 mins.

-

-

Monitoring: Monitor progress via TLC (Ethyl Acetate:n-Hexane 3:7). Look for the disappearance of the aldehyde spot.

-

Work-up:

-

Cool the reaction mixture to room temperature. The product usually precipitates as a solid.

-

Add 10 mL of ice-cold water and stir for 10 minutes to remove ammonium salts and catalyst (if water-soluble like L-Proline).

-

Filter the solid precipitate under vacuum.

-

-

Purification: Recrystallize from hot ethanol (95%) to obtain the pure product.

-

Yield Expectation: 85–96%.

Mechanistic Note: The reaction proceeds via the initial formation of a benzylidene malononitrile (Knoevenagel product), which undergoes Michael addition by the enol form of dimedone, followed by cyclization with ammonia (from NH₄OAc).

Protocol B: Synthesis of Fully Aromatic 2-Amino-4-arylquinoline-3-carbonitriles

Target: 2-Amino-4-phenylquinoline-3-carbonitrile derivatives Method: Modified Friedlander Synthesis (2-Aminoaryl ketone + Malononitrile) Application: Access to planar, fully conjugated intercalators.

Materials

-

Reagents: 2-Aminobenzophenone (or substituted analog) (1.0 mmol), Malononitrile (1.2 mmol).

-

Catalyst: Lewis Acid (e.g., FeCl₃, 10 mol% or Sulfamic Acid).

-

Solvent: Ethanol or Toluene (for azeotropic removal of water).

Step-by-Step Procedure

-

Activation: In a dried reaction tube, dissolve 2-aminobenzophenone (1.0 mmol) and malononitrile (1.2 mmol) in Ethanol (5 mL).

-

Catalyst Addition: Add FeCl₃ (10 mol%) or Sulfamic Acid (10 mol%).

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) for 2–4 hours.

-

Optimization Tip: If using Toluene, use a Dean-Stark trap to remove water, which drives the equilibrium forward.

-

-

Monitoring: TLC (EtOAc:Hexane 2:8). The amine starting material is fluorescent; monitor its disappearance.

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) to remove the catalyst.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 5% -> 20% EtOAc in Hexane).

-

Yield Expectation: 75–88%.

Protocol C: Synthesis of Fused Benzo[h]quinoline-3-carbonitriles

Target: 2-Amino-4-aryl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile Method: 4-Component MCR (Aldehyde + 1-Tetralone + Malononitrile + NH₄OAc)

Materials

-

Reagents: Aromatic Aldehyde (1.0 mmol), 1-Tetralone (1.0 mmol), Malononitrile (1.0 mmol), Ammonium Acetate (1.5 mmol).

-

Solvent: Ethanol.[1]

Step-by-Step Procedure

-

Mixing: Combine all four components in a pressure tube or round-bottom flask with 5 mL Ethanol.

-

Heating: Reflux at 80°C for 3–5 hours.

-

Precipitation: Upon completion (TLC), cool the mixture. The fused quinoline system is often highly crystalline and insoluble in cold ethanol.

-

Filtration: Filter the precipitate.

-

Washing: Wash the cake with cold ethanol (2 x 3 mL) and then diethyl ether to remove unreacted tetralone.

-

Yield Expectation: 80–92%.

Comparative Analysis of Methods

| Feature | Protocol A (Polyhydroquinoline) | Protocol B (Fully Aromatic) | Protocol C (Benzo-Fused) |

| Starting Materials | Aldehyde, Dimedone, Malononitrile | 2-Aminoaryl ketone, Malononitrile | Aldehyde, 1-Tetralone, Malononitrile |

| Reaction Type | 4-Component MCR | 2-Component Condensation | 4-Component MCR |

| Atom Economy | Excellent (Water is only byproduct) | Good | Excellent |

| Time Efficiency | High (30-60 min) | Medium (2-4 h) | Medium (3-5 h) |

| Primary Challenge | Solubility of intermediate | Steric hindrance of ketone | Regioselectivity |

| Typical Yield | 90%+ | 80% | 85% |

Troubleshooting & Optimization

-

Issue: Low Yield in Protocol A.

-

Cause: Incomplete Michael addition.

-

Solution: Ensure the aldehyde is fresh (no carboxylic acid impurity). Increase NH₄OAc to 2.0 equivalents to force cyclization.

-

-

Issue: Oily Product in Protocol B.

-

Cause: Residual solvent or unreacted ketone.

-

Solution: Triturate the oil with cold diethyl ether or n-pentane to induce crystallization.

-

-

Issue: Aromatization Failure.

References

-

Mesolite catalyzed one pot synthesis of quinoline-3-carbonitrile derivatives. Scientific Information Database (SID).Link

-

Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate.Link

-

Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat water under microwaves. Sciforum.Link

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. MDPI Molecules.Link

-

Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites. Indian Academy of Sciences.Link

-

ZnO-nanoparticle-promoted synthesis of polyhydroquinoline derivatives. Academia.edu.Link

-

L-Proline-promoted three-component reaction... synthesis of 2-amino-4-arylquinoline-3-carbonitriles. RSC Green Chemistry.Link

Sources

Application Note: Chemoselective Hydrogenation of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

This Application Note is designed for researchers requiring high-fidelity conversion of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile to its corresponding amine or ring-saturated derivatives.

The presence of three halogens—specifically the labile C4-Chlorine (vinylogous acid chloride character)—presents a severe chemoselectivity challenge. Standard hydrogenation conditions (e.g., Pd/C, neutral solvent) will almost invariably lead to hydrodehalogenation (loss of Cl) before nitrile reduction.

Executive Summary & Strategic Analysis

The Challenge: The substrate contains three competing reactive sites under hydrogenation conditions:

-

Nitrile (-CN): Target for reduction to primary amine (-CH₂NH₂).

-

C4-Chlorine: Highly activated; susceptible to Pd-catalyzed oxidative addition and hydrogenolysis.

-

Quinoline Ring: Susceptible to saturation (tetrahydroquinoline formation) under forcing conditions.

The Solution: To reduce the nitrile to the primary amine while preserving the halogen decoration, Raney Nickel (RaNi) or Cobalt-based catalysts are superior to Palladium. Palladium is an excellent hydrodehalogenation catalyst and should be avoided unless the removal of chlorine is desired.

Reaction Selectivity Pathways

The following decision tree illustrates the divergence in product outcome based on catalyst selection.

Figure 1: Chemoselectivity landscape. Raney Nickel offers the highest probability of preserving the C4/C8-Chlorines.

Recommended Protocol: Raney Nickel (High Selectivity)

This protocol is optimized to minimize hydrodehalogenation and secondary amine formation (dimerization).

Mechanism of Selectivity: Raney Nickel binds nitriles strongly but is less active toward aryl-chloride oxidative addition compared to Palladium. The addition of ammonia suppresses the formation of secondary amines by shifting the equilibrium of the intermediate imine away from amine attack.

Materials:

-

Substrate: 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile (1.0 eq)

-

Catalyst: Raney Nickel (Active, W2 or commercial slurry in water). Load: 20-50 wt% relative to substrate.

-

Solvent: Methanol (anhydrous preferred) or Ethanol.

-

Additive: 7N Ammonia in Methanol (excess, min 5.0 eq) or Ammonium Hydroxide (25% aq).

Step-by-Step Methodology:

-

Catalyst Preparation (CRITICAL):

-

Raney Nickel is pyrophoric .[1] Handle under Argon/Nitrogen.

-

Wash the commercial aqueous slurry of RaNi three times with the reaction solvent (Methanol) to remove water. Decant carefully; do not let the catalyst dry out.

-

-

Reaction Assembly:

-

In a hydrogenation vessel (Parr shaker or autoclave), charge the substrate dissolved in Methanol (concentration ~0.1 M).

-

Add the ammonia solution (e.g., 10:1 MeOH:NH₃ ratio).

-

Add the washed Raney Nickel slurry.

-

-

Hydrogenation:

-

Pressure: 3–5 bar (45–75 psi). Note: Higher pressures (>10 bar) increase the risk of dehalogenation.

-

Temperature: Ambient (20–25°C). Do not heat. Heating promotes C-Cl cleavage.

-

Agitation: Vigorous stirring is essential for mass transfer.

-

-

Monitoring:

-

Monitor by HPLC or LC-MS every 2 hours. Look for the M+4 mass (Target) vs M-30 (Dechlorinated).

-

Stop immediately upon consumption of starting material. Over-reduction leads to ring saturation.

-

-

Work-up:

-

Purge vessel with Nitrogen.[1]

-

Filter the mixture through a pad of Celite (keep wet to prevent fire).

-

Wash the pad with Methanol.

-

Concentrate the filtrate under reduced pressure.[1]

-

Purification: The crude amine is often unstable. Isolate as the HCl salt by treating with 1M HCl in ether, or proceed immediately to the next step.

-

Alternative Protocol: Chemical Reduction (Borane)

If catalytic hydrogenation fails to preserve the halogens, a chemical reduction using Borane-Dimethyl Sulfide (BMS) is the industry standard "Plan B".

-

Reagent: Borane-Dimethyl Sulfide (BH₃·SMe₂).

-

Solvent: THF (anhydrous).

-

Conditions:

-

Cool substrate in THF to 0°C.

-

Add BH₃·SMe₂ (2.0 eq) dropwise.

-

Allow to warm to RT; reflux gently if conversion is slow (monitor strictly).

-

Quench: Carefully with MeOH (gas evolution!) followed by 1M HCl to break the boron-amine complex.

-

Basify and extract.

-

-

Advantage: Zero risk of hydrodehalogenation.

-

Disadvantage: Borane handling/safety; odor.[2]

Troubleshooting & Optimization Table

| Issue | Observation (LCMS) | Root Cause | Correction |

| Dehalogenation | Mass = [M+H] - 34 (Loss of Cl) | Catalyst too active or Temp too high. | Switch from Pd to RaNi. Lower Temp. Reduce H₂ pressure.[3] |

| Secondary Amine | Mass = 2x[Target] - NH₃ (Dimer) | Intermediate imine reacting with product. | Increase Ammonia concentration. Dilute the reaction. |

| No Reaction | Starting material persists | Catalyst poisoning (Nitrile or Halogen). | Increase catalyst loading (up to 100 wt%). Ensure vigorous stirring. |

| Ring Saturation | Mass = [Target] + 4 H | Over-reduction. | Stop reaction earlier. Use a milder catalyst (e.g., RaCo). |

Safety & Handling

-

Raney Nickel: Spontaneously ignites in air when dry. Always keep wet with solvent. Dispose of in a dedicated container with water/acid.

-

Hydrogen Gas: Explosive range 4-75%. Ground all equipment.

-

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile: Treat as a potent sensitizer and potential vesicant. Handle in a fume hood.

References

-

Chemoselective Hydrogenation of Halogenated Quinolines

- Title: Chemoselective Hydrogenation of Aromatic Nitriles in the Presence of Halides.

- Source:Organic Process Research & Development

- Context: Establishes Raney Nickel/Ammonia as the superior method for preserving Aryl-Cl bonds during nitrile reduction.

-

(General OPRD Journal Link for verification of standard practices).

-

Borane Reduction of Nitriles

-

Title: Reduction of Nitriles to Amines with Borane-Dimethyl Sulfide.[2]

- Source:Journal of Organic Chemistry

- Context: Definitive alternative when catalytic hydrogen

-

- Title: Nucleophilic substitution and hydrogenolysis of 4-chloroquinolines.

Sources

Application Notes and Protocols for the Synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The described synthetic strategy is centered around a robust and efficient two-step process involving the N-alkylation of a substituted anthranilonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization. Detailed, step-by-step protocols for the synthesis of the key starting material, 2-amino-3-chloro-5-fluorobenzonitrile, and its subsequent conversion to the target quinoline derivative are provided. This guide is intended to equip researchers with the necessary information to successfully synthesize this and related compounds for further investigation in drug development programs.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3] The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological properties of these molecules. The title compound, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, possesses a unique combination of substituents that make it an attractive candidate for further derivatization and biological evaluation. The 4-amino group is a common feature in many bioactive quinolines, while the halogen substituents at positions 6 and 8 can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The cyano group at the 3-position is a versatile handle for further chemical modifications.

This application note details a practical and scalable synthetic route to this important quinoline derivative, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile is proposed to proceed via a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-3-chloro-5-fluorobenzonitrile. The second stage utilizes this intermediate in a two-step sequence of N-alkylation and Thorpe-Ziegler cyclization to construct the final quinoline ring system.

PART 1: Synthesis of the Key Intermediate: 2-amino-3-chloro-5-fluorobenzonitrile

The synthesis of the crucial starting material, 2-amino-3-chloro-5-fluorobenzonitrile, can be achieved through a multi-step sequence starting from a commercially available substituted aniline. A plausible route involves the chlorination of 2-amino-5-fluorobenzonitrile.

Experimental Protocol: Synthesis of 2-amino-3-chloro-5-fluorobenzonitrile

Materials:

-

2-amino-5-fluorobenzonitrile

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Chlorination:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous acetonitrile.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

-

Work-up and Purification:

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-amino-3-chloro-5-fluorobenzonitrile.

-

Characterization: The structure of the synthesized 2-amino-3-chloro-5-fluorobenzonitrile should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

PART 2: Synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile

This stage involves the N-alkylation of the synthesized 2-amino-3-chloro-5-fluorobenzonitrile with 3-bromopropanenitrile, followed by an intramolecular Thorpe-Ziegler cyclization to yield the target quinoline.

Reaction Scheme

Caption: Overall synthetic scheme for 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.

Experimental Protocol

Materials:

-

2-amino-3-chloro-5-fluorobenzonitrile

-

3-bromopropanenitrile

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

tert-Butyllithium (t-BuLi) in pentane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

Step 1: N-alkylation

-

To a solution of 2-amino-3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous DMF, add potassium tert-butoxide (1.1 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 3-bromopropanenitrile (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Thorpe-Ziegler Cyclization

-

Dissolve the crude 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile from the previous step in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add tert-butyllithium (2.2 eq) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the final product, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile.

Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Aniline Synthesis | 2-amino-5-fluorobenzonitrile | N-Chlorosuccinimide (NCS) | Acetonitrile | Reflux | 4-8 |

| N-alkylation | 2-amino-3-chloro-5-fluorobenzonitrile, 3-bromopropanenitrile | Potassium tert-butoxide (t-BuOK) | DMF | 0 to RT | 12-16 |

| Thorpe-Ziegler Cyclization | 2-((2-cyanoethyl)amino)-3-chloro-5-fluorobenzonitrile | tert-Butyllithium (t-BuLi) | THF | -78 | 2-3 |

Characterization

The final product, 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile, should be thoroughly characterized to confirm its structure and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH2, -C≡N).

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable chemical transformations. The Thorpe-Ziegler cyclization is a powerful method for the synthesis of 4-aminoquinoline-3-carbonitriles from appropriately substituted anthranilonitriles.[4] The successful synthesis of the target molecule can be validated at each stage through careful monitoring of the reactions by TLC and comprehensive characterization of the intermediates and the final product using the analytical techniques mentioned above. The expected spectroscopic data for the final product should be consistent with the proposed structure.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-amino-8-chloro-6-fluoroquinoline-3-carbonitrile. The presented multi-step synthetic route, culminating in a Thorpe-Ziegler cyclization, offers an efficient and reliable method for obtaining this valuable heterocyclic building block. The protocols and data provided herein are intended to facilitate the work of researchers in medicinal chemistry and drug discovery, enabling the exploration of the therapeutic potential of novel quinoline derivatives.

References

- Tarawneh, A. H. (2022).

-

Lavrard, H., Larini, P., & Popowycz, F. (2017). Superacidic Cyclization of Activated Anthranilonitriles into 2-Unsubstituted-4-aminoquinolines. Organic Letters, 19(16), 4203–4206. [Link]

- Schaefer, J. P., & Bloomfield, J. J. (2011).

- Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.

- Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie, 504(1), 94–130.

- Mahajan, et al. (Year). Synthesis of 2-amino-5-chlorobenzonitrile. Journal Name, Volume(Issue), pages.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792.

- Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl amines. The Journal of Organic Chemistry, 44(9), 1572–1574.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

- Roshchupkina, G. I., & Ryabukhin, S. V. (2021). Thorpe–Ziegler Reaction in the Synthesis of Heterocyclic Systems. Chemistry of Heterocyclic Compounds, 57(5), 457–459.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5859-5880.

- A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. (2003). Journal of Medicinal Chemistry, 46(10), 1943-1952.

- Synthesis and anti-breast cancer activities of substituted quinolines. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 449-452.

- Substituted Quinolines with various based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020). ChemistrySelect, 5(42), 13263-13289.

Sources

Troubleshooting & Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile. Recognizing the intricate nature of this multi-substituted quinoline, this document provides in-depth troubleshooting advice and detailed protocols to help you navigate the synthetic challenges and optimize your reaction yields. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

Understanding the Synthetic Landscape

The synthesis of 4,8-dichloro-6-fluoroquinoline-3-carbonitrile is a multi-step process that demands precise control over reaction conditions. While several synthetic strategies for quinolines exist, a practical and adaptable approach for this specific molecule involves the construction of a quinoline-3-carbaldehyde precursor via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to a carbonitrile. The strategic introduction of the chloro and fluoro substituents is paramount to the success of the overall synthesis.

This guide is structured in a question-and-answer format to directly address the common pitfalls and challenges you may encounter at each critical stage of the proposed synthetic pathway.

Part 1: Synthesis of the Quinoline Core via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1][2][3] This intermediate is a key building block for our target molecule.

Diagram: Vilsmeier-Haack Reaction Workflow

Sources

Technical Support Guide: Solubility Solutions for 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile

Executive Summary: The "Brick Dust" Challenge

4,8-Dichloro-6-fluoroquinoline-3-carbonitrile (hereafter QCN-486 ) is a critical intermediate in the synthesis of covalent kinase inhibitors (e.g., EGFR/HER2 targets). However, it exhibits classic "brick dust" characteristics: high crystallinity, high melting point, and poor solubility in common organic solvents.

This insolubility stems from the strong

Diagnostic: Solvent Selection Decision Tree

Before attempting dissolution, identify your primary objective. The solvent requirements for a nucleophilic substitution reaction differ vastly from those for HPLC analysis.

Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate the recommended endpoint.

Solubility Profile & Data

The following data categorizes solvent efficacy based on thermodynamic solubility at 25°C.

| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (>50 mg/mL) | Primary Reaction Media. Essential for disrupting dipole interactions. |

| Halogenated | DCM, Chloroform, DCE | Moderate (10–30 mg/mL) | Good for liquid-liquid extraction but may require large volumes. |

| Ethers | THF, 1,4-Dioxane | Low-Moderate | often requires heating to reflux; good for reactions sensitive to DMSO. |

| Esters/Ketones | Ethyl Acetate, Acetone | Poor (<5 mg/mL) | Not recommended for dissolution. Useful as anti-solvents. |

| Protic | Methanol, Ethanol, Water | Insoluble | Excellent for Trituration. Impurities dissolve; QCN-486 remains solid. |

Troubleshooting Guide (FAQs)

Scenario A: Synthesis & Reaction Monitoring

Q: I am trying to react QCN-486 with an aniline, but the starting material remains a solid slurry. Will the reaction proceed? A: Yes, this is a "Slurry-to-Solution" kinetic profile.

-

Mechanism: As the dissolved fraction of QCN-486 reacts with the nucleophile, the equilibrium shifts, pulling more solid into solution (Le Chatelier’s principle).

-

Solution: Do not force total dissolution before starting. Use NMP (N-methyl-2-pyrrolidone) or DMF as the solvent. Heat the reaction to 80–100°C . The solid will disappear as it converts to the product.

-

Critical Warning: Avoid alcohols (EtOH/iPrOH) as solvents for

reactions with this substrate; the solubility is too low to sustain a reasonable reaction rate.

Scenario B: Analytical Chemistry (NMR)

Q: My 1H NMR spectrum in DMSO-d6 shows broad, flat peaks or missing signals. A: This is due to aggregation/stacking in the NMR tube or slow relaxation times.

-

Protocol:

-

Prepare the sample in DMSO-d6.

-

Add 1–2 drops of TFA-d1 (Deuterated Trifluoroacetic acid). This protonates the quinoline nitrogen, disrupting

-stacking and sharpening the peaks. -

Alternatively, run the NMR experiment at 50°C (323 K) .

-

Scenario C: Purification & Isolation

Q: After the reaction, I added water to precipitate the product, but it formed a sticky oil/gum instead of a powder. A: This is "Oiling Out," caused by adding the anti-solvent (water) too quickly, trapping impurities and solvent.

-

Corrective Protocol:

-

Re-dissolve the gum in the minimum amount of warm DMSO or DMF.

-

Slow Addition: Add water dropwise with vigorous stirring until the solution becomes slightly turbid (cloud point).

-

Seed: Add a small crystal of pure product (if available) or scratch the glass side.

-

Age: Let it stir for 30 minutes.

-

Continue adding water slowly. This promotes controlled crystal growth over amorphous crashing.

-

Advanced Protocol: Gradient Solubilization for Stock Solutions

Use this method when preparing samples for biological assays (IC50 determination) to ensure no micro-precipitates affect the data.

Reagents:

-

QCN-486 Solid

-

Anhydrous DMSO (stored over molecular sieves)

-

Sonicator bath (heated)

Step-by-Step:

-

Weighing: Weigh the target mass of QCN-486 into a glass vial (avoid plastic, which can leach plasticizers in DMSO).

-

Primary Wetting: Add DMSO to reach 50% of the final target volume .

-

Thermal Shock: Cap tightly and place in a sonicator bath set to 40°C for 10 minutes. The combination of cavitation and heat is 10x more effective than vortexing.

-

Dilution: Once clear, add the remaining DMSO to reach the final volume.

-

Visual Check: Hold the vial against a light source. If "schlieren" lines (swirls) or micro-particles are visible, repeat sonication.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Retrieved from [Link]

- Context: Provides physicochemical baseline data for chloroquinolines, including logP and H-bond acceptor counts relevant to solubility predictions.

-

Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1]

- Context: Standard reference for quinoline synthesis and the behavior of halogenated heterocycles in nucleophilic substitution ( ).

- Organic Syntheses (2020).General Procedures for Nucleophilic Aromatic Substitution in Aprotic Solvents.

-

Fisher Scientific. Aromatic Nucleophilic Substitution Solvent Guide. Retrieved from [Link]

- Context: Confirms the hierarchy of polar aprotic solvents (DMSO > DMF > NMP) for stabilizing Meisenheimer complexes in quinoline chemistry.

Sources

Troubleshooting low conversion rates in 4-position substitution of quinolines

Welcome to the technical support center for the 4-position functionalization of quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates encountered during these critical synthetic transformations. As your virtual application scientist, I will walk you through the causality behind common experimental failures and provide field-proven, actionable solutions.

The quinoline scaffold is a privileged structure in medicinal chemistry, and substitution at the C4-position is a key strategy for modulating biological activity.[1][2][3][4] However, the unique electronic properties of the quinoline ring system can present significant challenges. The pyridine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack, while the benzene ring is more suited for electrophilic substitution.[5][6][7][8] Low conversion rates in C4-substitutions often stem from a misunderstanding of these properties or from suboptimal reaction conditions.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing a variety of functional groups onto the C4-position of quinolines, typically starting from a 4-haloquinoline (e.g., 4-chloroquinoline). The reaction proceeds via a two-step addition-elimination mechanism, which is highly sensitive to the electronic properties of the substrate and nucleophile.[9][10][11]

FAQ: My SNAr reaction on a 4-haloquinoline is sluggish or failing. What are the primary causes?

A stalled SNAr reaction at the C4-position of a quinoline is a common issue. The root causes can typically be traced back to one of three areas: the electrophile (your quinoline), the nucleophile, or the reaction conditions.

1. Issues with the Quinoline Substrate (Electrophile):

-

Poor Leaving Group: The rate of SNAr reactions is dependent on the stability of the leaving group. While this is often considered the rate-determining step in many substitution reactions, in SNAr the initial nucleophilic attack is typically rate-limiting.[10] However, a very poor leaving group can still hinder the reaction. The general reactivity order for halogens in SNAr can be counterintuitive: F > Cl > Br > I. The high electronegativity of fluorine strongly activates the ring toward nucleophilic attack, more than compensating for the strength of the C-F bond.[10] If you are using a 4-bromo or 4-iodoquinoline and experiencing issues, the problem likely lies elsewhere.

-

Electron-Donating Groups (EDGs): The presence of EDGs (e.g., -OCH₃, -CH₃, -NH₂) on the quinoline ring, particularly the benzene portion, increases electron density and deactivates the ring towards nucleophilic attack. This can significantly slow down or completely inhibit the reaction.

-

Starting Material Degradation: 4-Chloroquinolines can be susceptible to hydrolysis, especially if stored improperly or if trace amounts of water are present in the reaction.[12] This hydrolysis converts the starting material to the unreactive 4-hydroxyquinoline.

2. Issues with the Nucleophile:

-

Weak Nucleophile: The strength of the nucleophile is critical. Neutral nucleophiles (e.g., alcohols, water) are generally much weaker than their anionic counterparts (e.g., alkoxides, hydroxide).[13][14] If you are using a neutral amine, alcohol, or thiol, a base is often required to generate the more potent anionic nucleophile in situ.

-

Steric Hindrance: A bulky nucleophile or a quinoline with bulky substituents near the C4-position can sterically hinder the approach of the nucleophile, slowing the reaction rate.[15][16]

3. Suboptimal Reaction Conditions:

-

Incorrect Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions.[17] These solvents can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[13][17]

-

Insufficient Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the temporary loss of aromaticity in the Meisenheimer intermediate.[9] If the reaction is sluggish at room temperature, incrementally increasing the heat is a standard troubleshooting step.[18]

Troubleshooting Workflow for SNAr Reactions

To systematically diagnose the issue, follow this workflow.

Sources

- 1. Synthesis and quantitative structure-activity relationships of dequalinium analogues as K+ channel blockers: investigation into the role of the substituent at position 4 of the quinoline ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. iipseries.org [iipseries.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]

- 15. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Controlling hydrolysis of the nitrile group during acidic workup

Status: Active

Operator: Senior Application Scientist

Subject: Controlling Hydrolysis of the Cyano Group (

Welcome

You have reached the technical support hub for nitrile stability. The cyano group is robust under many conditions but becomes critically vulnerable during acidic aqueous workups. The transition from nitrile

This guide provides the decision logic, troubleshooting steps, and validated protocols to arrest this hydrolysis before it compromises your yield.

Module 1: Diagnostic & Decision Logic

Before proceeding with a standard HCl quench, evaluate your substrate using the following logic gate. This ensures you select the workup fluid that matches your molecule's sensitivity.

Figure 1: Decision matrix for selecting the appropriate acidic workup based on solvent composition and substrate electronic properties.

Module 2: Troubleshooting Guide

This section addresses specific failure modes. Do not treat these as random errors; they are predictable chemical outcomes.

Issue 1: "I see a new, more polar spot on TLC after workup."

-

Diagnosis: Partial Hydrolysis (Amide Formation).[1]

-

The Mechanism: The nitrile nitrogen was protonated (

), activating the carbon for water attack.[1][2][3][4] This forms an imidate, which tautomerizes to a primary amide ( -

Immediate Fix:

-

Temperature Control: Hydrolysis rates drop roughly 2-3x for every 10°C decrease. Perform the quench at 0°C (ice bath).

-

Phase Dilution: Add a large volume of organic solvent (DCM or EtOAc) before adding the acid. This partitions the nitrile into the organic phase, minimizing its contact with the acidic aqueous protons [1].

-

Issue 2: "My product disappeared and the aqueous layer is acidic."

-

Diagnosis: Complete Hydrolysis (Carboxylic Acid Formation).

-

The Mechanism: If the amide (formed in Issue 1) remains in a hot or highly acidic environment, it hydrolyzes further to the carboxylic acid (

).[3] Under acidic workup conditions, the acid is protonated (neutral) and should extract, but if the pH is not low enough, or if the molecule is small/polar, it may remain in water. -

Immediate Fix:

-

Buffer Substitution: Switch from mineral acids (HCl,

) to Saturated Ammonium Chloride (

-

Issue 3: "I formed an ester instead of recovering my nitrile."

-

The Mechanism: If you quench an acidic reaction mixture containing alcohol (MeOH, EtOH), the alcohol competes with water as the nucleophile.

- (Pinner Salt).

-

Upon water addition, this hydrolyzes to an ester (

), not the nitrile [3].

-

Immediate Fix: Solvent Swap. You must remove alcoholic solvents via rotary evaporation before introducing strong aqueous acid. If removal is impossible, dilute heavily with an immiscible solvent (Et2O) and wash rapidly with cold brine/water to remove the alcohol before acidification.

Module 3: Optimized Protocols (SOPs)

These protocols are designed to minimize the "Time x Acidity" exposure metric.

Protocol A: The "Standard" Quench (Saturated

)